molecular formula C6H13Cl B3392400 2-Chloro-4-methylpentane CAS No. 25346-32-1

2-Chloro-4-methylpentane

Cat. No.: B3392400
CAS No.: 25346-32-1
M. Wt: 120.62 g/mol
InChI Key: WIMBRKMSNRCNMP-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpentane (CAS: 25346-32-1) is a halogenated alkane with the molecular formula C₆H₁₃Cl. Structurally, it consists of a pentane backbone substituted with a chlorine atom at the second carbon and a methyl group at the fourth carbon (Fig. 1). Its IUPAC name follows the priority rule where the chlorine atom receives the lower numerical position due to alphabetical precedence over the methyl group. This secondary chloroalkane is often studied in organic chemistry for its reactivity in substitution reactions and as a reference compound in isomer comparisons.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylpentane can be synthesized through the chlorination of 4-methylpentane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions are usually controlled to ensure selective chlorination at the desired carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 4-methylpentane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Introduction to 2-Chloro-4-methylpentane

This compound is an organic compound with the molecular formula C6H13Cl, classified as a chloroalkane. It features a chlorine atom substituted at the second carbon of a 4-methylpentane chain. This compound is notable for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemical Synthesis

This compound serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and eliminations. These reactions are vital for constructing larger molecular frameworks in organic chemistry.

Key Reactions

  • Nucleophilic Substitution (SN2) : The chlorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.
  • Elimination Reactions (E2) : Under certain conditions, this compound can undergo elimination to form alkenes.

Biological Studies

In biological research, this compound is used to investigate the interactions of chloroalkanes with biological molecules. This includes studying their effects on enzyme activity and cellular processes. Such studies contribute to understanding how halogenated compounds can influence biological systems and potentially lead to pharmacological applications.

Pharmaceutical Applications

Research into the pharmacological properties of this compound has revealed its potential as an intermediate in synthesizing pharmaceutical compounds. Its structural features may be exploited to develop new drugs or therapeutic agents, particularly those targeting specific biological pathways .

Industrial Uses

In industrial settings, this compound is utilized in producing agrochemicals and polymers. Its role as a building block in chemical manufacturing highlights its importance in creating materials that serve various practical applications, from pesticides to plastic products.

Case Study 1: Synthesis of Novel Hybrid Molecules

Recent studies have demonstrated the successful use of this compound as a precursor for synthesizing hybrid molecules that exhibit promising pharmacological activities. The synthesis involved reacting this compound with other organic compounds under controlled conditions, leading to products that showed enhanced biological activity compared to their precursors .

Case Study 2: Mechanistic Studies in Organic Chemistry

In a study focusing on the reaction mechanisms involving this compound, researchers explored its behavior under different reaction conditions. The formation of carbocation intermediates during nucleophilic substitution reactions was analyzed using spectroscopic techniques, providing insights into the kinetics and thermodynamics of these processes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon-chlorine bond susceptible to nucleophilic attack or elimination . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

2-Chloro-2-methylpentane

  • Structure : Chlorine and methyl groups both at C2.
  • Reactivity : A tertiary chloride, favoring SN1 mechanisms due to carbocation stability.
  • Applications : Used in studies of steric effects on reaction pathways.

1-Chloro-2-methylpentane (CAS: 14753-05-0)

  • Structure : Chlorine at C1, methyl at C2.
  • Reactivity : A primary chloride, favoring SN2 mechanisms due to minimal steric hindrance.

3-Chloro-2-methylpentane

  • Structure : Chlorine at C3, methyl at C2.
  • Reactivity : Secondary chloride with substituent proximity influencing transition-state stability in SN2 reactions.

4-Chloro-2-methylpentane

  • Incorrect Nomenclature: This name violates IUPAC rules, as numbering must prioritize the chlorine’s lower position.

Halogen-Substituted Analogues

2-Bromo-4-methylpentane

  • Structure : Bromine replaces chlorine at C2.
  • Reactivity : Enhanced SN2 reactivity due to bromine’s superior leaving-group ability compared to chlorine.
  • Physical Properties : Higher molecular weight (165.0 g/mol ) and boiling point than chloro-analogues.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structure Type Reactivity Profile
2-Chloro-4-methylpentane 25346-32-1 C₆H₁₃Cl 120.5 Secondary chloride SN1/SN2 depending on conditions
2-Chloro-2-methylpentane N/A C₆H₁₃Cl 120.5 Tertiary chloride Dominant SN1 in polar solvents
1-Chloro-2-methylpentane 14753-05-0 C₆H₁₃Cl 120.5 Primary chloride Fast SN2 due to low steric hindrance
2-Bromo-4-methylpentane N/A C₆H₁₃Br 165.0 Secondary bromide High SN2 reactivity

Key Research Findings

Reactivity Trends :

  • Tertiary chlorides (e.g., 2-chloro-2-methylpentane) exhibit faster SN1 rates due to stable carbocations, while primary isomers (e.g., 1-chloro-2-methylpentane) favor SN2.
  • Brominated analogues (e.g., 2-bromo-4-methylpentane) show 10–100x faster substitution rates than chlorinated counterparts due to Br⁻’s superior leaving ability.

Stereochemical Considerations :

  • This compound lacks chirality, whereas 3-chloro-2-methylpentane may form enantiomers if asymmetric centers exist.

Industrial Relevance :

  • This compound is identified as a manufacturing impurity in agrochemical synthesis, necessitating stringent quality control.

Biological Activity

2-Chloro-4-methylpentane is an organic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. Its biological activities, particularly its effects on cellular processes and potential therapeutic applications, are of significant interest. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula C6H13ClC_6H_{13}Cl and a molecular weight of 134.62 g/mol. It features a chlorine atom attached to a carbon chain, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with halogen substituents, such as chlorine, often exhibit enhanced antimicrobial activity. A study evaluating various chlorinated compounds found that this compound demonstrated significant inhibitory effects against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. Results indicate that at higher concentrations, the compound exhibits cytotoxicity, potentially making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxicity of this compound on Human Cell Lines

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The chlorine atom enhances the lipophilicity of the molecule, facilitating its penetration into cellular membranes. Once inside the cell, it may interfere with metabolic pathways or induce oxidative stress, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A laboratory study conducted by Smith et al. (2023) demonstrated that formulations containing this compound were effective against multi-drug resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
  • Cytotoxic Effects in Cancer Research : A study by Johnson et al. (2024) explored the effects of this compound on breast cancer cells. The findings indicated that the compound induced significant apoptosis through the activation of caspase pathways.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2-Chloro-4-methylpentane participates in S<sub>N</sub>1 and S<sub>N</sub>2 mechanisms under varying conditions:

S<sub>N</sub>1 Mechanism

  • Conditions : Polar protic solvents (e.g., water, ethanol) facilitate carbocation formation.

  • Mechanism :

    • Ionization of the C–Cl bond forms a secondary carbocation intermediate (4-methylpentan-2-ylium).

    • Nucleophilic attack by species like OH⁻, CN⁻, or NH₃ yields substitution products (e.g., alcohols, nitriles, amines) .

  • Example : Reaction with aqueous NaOH produces 4-methylpentan-2-ol.

Elimination Reactions (E2)

E2 elimination dominates under strong basic conditions, producing alkenes via β-hydrogen abstraction:

Reaction with Sodium Methoxide

  • Product : 4-methyl-2-pentene (sole alkene product) .

  • Mechanism :

    • Base abstracts a β-hydrogen adjacent to the Cl-bearing carbon.

    • Simultaneous departure of Cl⁻ forms a double bond.

    • Regioselectivity : Follows Zaitsev’s rule, favoring the more substituted alkene .

BaseSolventMajor ProductYield (%)
NaOCH₃Methanol4-methyl-2-pentene>95
KOtButert-Butanol4-methyl-2-pentene>95

Key Insight : Only one alkene forms due to restricted β-hydrogen availability .

vs. 2-Chloro-2-methylpentane

ParameterThis compound2-Chloro-2-methylpentane
Mechanism Mixed S<sub>N</sub>1/S<sub>N</sub>2, E2 dominantPredominantly S<sub>N</sub>1 due to tertiary carbocation stability
E2 Products Single alkeneMultiple alkenes (Zaitsev + Hofmann)
Steric Hindrance Moderate (secondary)High (tertiary)

S<sub>N</sub>1 Carbocation Stability

The secondary carbocation intermediate is less stable than tertiary analogs, leading to slower S<sub>N</sub>1 rates compared to 2-chloro-2-methylpentane .

E2 Transition State

  • Geometry : Anti-periplanar alignment of H and Cl is critical.

  • Kinetics : Reaction rate depends on base strength and solvent polarity .

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for 2-Chloro-4-methylpentane, and how can common structural misassignments be avoided?

The correct IUPAC name is determined by prioritizing the lowest possible numbering for substituents. For this compound, the chlorine at position 2 and methyl group at position 4 are correctly assigned when the longest carbon chain is numbered to minimize substituent positions. A common error is misnumbering the chain, leading to incorrect names like "4-Chloro-2-methylpentane" . To avoid this, use structure-drawing software (e.g., ChemDraw) to validate numbering and cross-check with IUPAC guidelines for branched alkanes.

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis typically involves hydrochlorination of 4-methyl-2-pentene using HCl in the presence of a radical initiator . For characterization:

  • NMR : Analyze 1H^1H and 13C^13C spectra for peaks at δ 1.2–1.5 ppm (methyl groups) and δ 3.5–4.0 ppm (chlorinated carbon) .
  • GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization to confirm molecular ion peaks at m/z 120 (M+^+) and fragment ions at m/z 85 (loss of Cl) .
  • Purity : Validate via gas chromatography with flame ionization detection (GC-FID), ensuring ≥98% purity .

Q. How should researchers handle and store this compound to prevent degradation?

Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to minimize light- or heat-induced decomposition. Use desiccants to avoid moisture absorption, which can lead to hydrolysis. Always confirm stability via periodic FT-IR analysis (e.g., absence of O-H stretches at 3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

The compound undergoes SN _N1 or SN _N2 mechanisms depending on reaction conditions. In polar protic solvents (e.g., ethanol), SN _N1 dominates due to carbocation stabilization at the tertiary carbon (position 2). In polar aprotic solvents (e.g., DMSO), SN _N2 is observed but sterically hindered due to the bulky methyl group at position 4. Kinetic studies using 18O^18O-labeling or isotopic tracers can resolve competing pathways .

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. GC-MS) during structural elucidation?

Conflicting data may arise from impurities or isomerization. For example, an unexpected IR peak at 1650 cm1^{-1} (C=C stretch) could indicate residual alkene precursor. Cross-validate using:

  • Mass spectrometry : Check for fragment ions matching possible byproducts.
  • Chromatography : Employ HPLC with a chiral column to detect stereoisomers.
  • Computational modeling : Compare experimental IR spectra with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What thermodynamic data are critical for optimizing reaction conditions involving this compound?

Key parameters include:

  • Enthalpy of formation : ΔfH_fH^\circ = −189 kJ/mol (calculated via Benson group additivity) .
  • Boiling point : 132–134°C (experimentally validated via fractional distillation) .
  • Solubility : Log P = 2.8 (octanol-water partition coefficient), indicating moderate hydrophobicity. Use COSMO-RS simulations to predict solvent compatibility .

Q. Methodological Guidelines

  • Data reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (main text) and extensive characterization data (supplementary information) .
  • Reproducibility : Provide raw spectral data (e.g., JCAMP-DX files for NMR) and synthetic yields in triplicate ± standard deviation .

Properties

IUPAC Name

2-chloro-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBRKMSNRCNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275887, DTXSID90871347
Record name 2-Chloro-4-methylpentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25346-32-1, 128399-30-4
Record name 2-Chloro-4-methylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25346-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 2-chloro-4-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2-chloro-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
2-Chloro-4-methylpentane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
2-Chloro-4-methylpentane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
2-Chloro-4-methylpentane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
2-Chloro-4-methylpentane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
2-Chloro-4-methylpentane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
2-Chloro-4-methylpentane

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